Isopropyl Hippurate-d5
Description
Isopropyl Hippurate-d5 (propan-2-yl 2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetate) is a deuterated derivative of isopropyl hippurate, where five hydrogen atoms on the benzoyl group are replaced with deuterium. Its molecular formula is C₁₂D₅H₁₀NO₃, with a molecular weight of 226.283 g/mol . This compound is primarily used in research as a stable isotopic label for metabolic tracing, pharmacokinetic studies, and analytical reference standards. The deuterium substitution enhances its utility in mass spectrometry by reducing interference from non-deuterated analogs in quantitative assays .
Properties
Molecular Formula |
C₁₂H₁₀D₅NO₃ |
|---|---|
Molecular Weight |
226.28 |
Synonyms |
N-Benzoylglycine 1-Methylethyl Ester-d5; Hippuric Acid Isopropyl Ester-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl Hippurate-d5
Ethyl Hippurate-d5 shares the hippurate backbone but differs in the ester group (ethyl instead of isopropyl).
| Parameter | Isopropyl Hippurate-d5 | Ethyl Hippurate-d5 |
|---|---|---|
| Molecular Formula | C₁₂D₅H₁₀NO₃ | C₁₁D₅H₈NO₃ |
| Molecular Weight | 226.283 g/mol | 212.250 g/mol |
| Ester Group | Isopropyl (C₃H₇O) | Ethyl (C₂H₅O) |
| Deuterium Position | Benzoyl ring (2,3,4,5,6-positions) | Benzoyl ring (2,3,4,5,6-positions) |
| Applications | Metabolic tracing, kinase studies | Urinary metabolite analysis |
Key Differences :
Ethyl Cyclopropylcarboxylate-d5
Ethyl Cyclopropylcarboxylate-d5 (a deuterated ester with a cyclopropyl group) shares the deuterated ester functional group but has a distinct carboxylate structure.
| Parameter | This compound | Ethyl Cyclopropylcarboxylate-d5 |
|---|---|---|
| Molecular Formula | C₁₂D₅H₁₀NO₃ | C₈D₅H₇O₂ |
| Molecular Weight | 226.283 g/mol | 165.200 g/mol |
| Functional Groups | Hippurate (benzoylamino acetate) | Cyclopropyl carboxylate |
| Deuterium Position | Benzoyl ring | Cyclopropyl ring |
| Applications | Isotopic labeling in kinase research | Solvent studies, polymer chemistry |
Key Differences :
- This compound’s hippurate backbone enables specific interactions with enzymes (e.g., kinases), whereas Ethyl Cyclopropylcarboxylate-d5 is used in solvent polarity studies due to its rigid cyclopropyl group .
- The deuterium placement on the benzoyl ring in this compound minimizes metabolic interference, unlike cyclopropyl-deuterated analogs, which may undergo ring-opening reactions .
Comparison with Functionally Similar Compounds
Non-Deuterated Isopropyl Hippurate
Non-deuterated Isopropyl Hippurate serves as a baseline for evaluating isotopic effects.
| Parameter | This compound | Isopropyl Hippurate |
|---|---|---|
| Molecular Formula | C₁₂D₅H₁₀NO₃ | C₁₂H₁₅NO₃ |
| Molecular Weight | 226.283 g/mol | 221.250 g/mol |
| Isotopic Purity | ≥98% deuterated | N/A |
| Applications | Quantitative MS, metabolic studies | Qualitative assays, substrate studies |
Key Differences :
- The deuterium substitution in this compound reduces signal overlap in mass spectrometry, enabling precise quantification in complex matrices.
- Non-deuterated analogs are cheaper but lack the specificity required for tracer studies in enzyme kinetics .
Research Findings and Implications
- Thermodynamic Stability : Studies on deuterated esters (e.g., cyclopentyl vs. isopropyl derivatives) suggest that additional alkyl groups (e.g., isopropyl) enhance van der Waals interactions, improving binding affinity in enzyme pockets .
- Synthetic Challenges : Deuterated hippurates require stringent control during synthesis to avoid isotopic scrambling, unlike simpler esters like Ethyl Cyclopropylcarboxylate-d5 .
Q & A
Q. What are the primary applications of Isopropyl Hippurate-d5 in analytical chemistry, and how does its deuterated structure enhance experimental accuracy?
this compound is widely used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies due to its isotopic stability. The deuterium atoms reduce interference with non-deuterated analytes, improving signal resolution and quantification accuracy in metabolic profiling or pharmacokinetic studies. Methodologically, researchers should validate its use by comparing retention times, fragmentation patterns, and ion suppression effects against non-deuterated analogs .
Q. How should researchers design experiments to standardize the quantification of this compound in complex biological matrices?
Experimental design must include:
- Matrix-matched calibration curves : Prepare standards in the same biological matrix (e.g., plasma, urine) to account for matrix effects.
- Recovery studies : Spike known concentrations into blank matrices to assess extraction efficiency.
- Stability tests : Evaluate degradation under storage conditions (e.g., freeze-thaw cycles, long-term storage at -80°C). Refer to ICH guidelines for validation parameters (accuracy, precision, LOD/LOQ) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- NMR : Confirm deuterium incorporation via <sup>2</sup>H NMR and assess purity using <sup>1</sup>H/<sup>13</sup>C NMR.
- High-resolution MS (HRMS) : Verify molecular formula (C13D5H13NO3) and isotopic distribution.
- IR spectroscopy : Identify functional groups (e.g., ester carbonyl stretches at ~1740 cm<sup>-1</sup>). Data should be cross-referenced with synthetic intermediates and published spectra .
Advanced Research Questions
Q. How can researchers resolve contradictions in isotopic enrichment data when synthesizing this compound?
Discrepancies in deuterium incorporation often arise from incomplete exchange reactions or proton back-exchange during purification. To mitigate:
- Optimize reaction conditions (e.g., solvent choice, temperature, catalyst).
- Use deuterium-depleted solvents and inert atmospheres.
- Validate purity via isotopic ratio MS and compare with theoretical values .
Q. What statistical models are appropriate for analyzing dose-response relationships involving this compound in pharmacological studies?
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to estimate EC50/IC50 values.
- ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons.
- Bayesian hierarchical models : Account for inter-experiment variability in large-scale studies. Ensure raw data and code are archived in repositories like Figshare or Dryad for reproducibility .
Q. How can researchers optimize synthetic routes for this compound to achieve >98% isotopic purity?
Advanced strategies include:
- Multi-step deuterium labeling : Use deuterated starting materials (e.g., D2O, CD3OD) in esterification and acylation steps.
- Catalytic deuteration : Employ Pd/C or Raney nickel under D2 gas for selective H/D exchange.
- Chromatographic purification : Use reverse-phase HPLC with deuterated mobile phases to isolate high-purity fractions. Purity must be confirmed via <sup>2</sup>H NMR and HRMS .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
